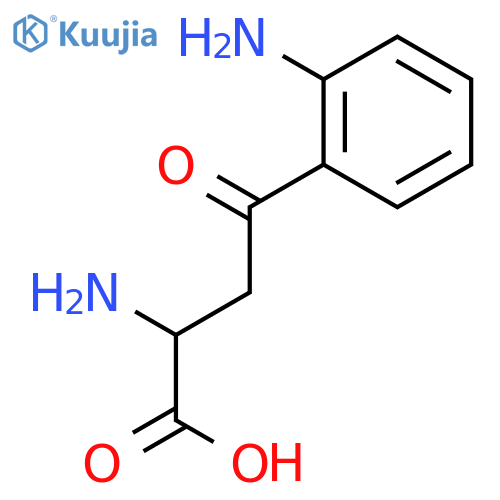Cas no 13441-51-5 (D-Kynurenine)

D-Kynurenine structure
商品名:D-Kynurenine
CAS番号:13441-51-5
MF:C10H12N2O3
メガワット:208.213882446289
MDL:MFCD00133224
CID:49240
PubChem ID:24896220
D-Kynurenine 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- (2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- D-Kynurenine
- D-KYNURENINE, FREE BASE
- A-Anthraniloyl-D-alanine
- β-Anthraniloyl-D-alanine
- D-Kynurenine sulfate
- REF DUPL: D-Kynurenine
- beta-Anthraniloyl-D-alanine
- (R)-α,2-Diamino-γ-oxobenzenebutanoic acid
- D-2-AMINO-4-[2-AMINOPHENYL]-4-OXOBUTANOIC ACID
- R-2-Amino-4-[2-aminophenyl]-4-oxobutanoic acid
- D-kynurenine free base
- DK8PQD0WC5
- Kynurenine, D-
- GTPL5799
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (R)-
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (R)-
- CHEMBL1233899
- F19570
- MFCD00133224
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (.ALPHA.R)-
- TNP00279
- DTXSID50360767
- KYNURENINE, (-)-
- AKOS015891029
- AS-67716
- NCGC00017339-01
- Q27077082
- SCHEMBL13969610
- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoicacid
- K-8980
- AM83692
- HY-W014502
- KYNURENINE, (R)-
- UNII-DK8PQD0WC5
- D-Kynurenine free base (H-D-Asp(Ph(2-NH2))-OH)
- 13441-51-5
- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (alphaR)-
- NCGC00163346-01
- CHEBI:86262
- CS-W015218
- (2R)-4-(2-aminophenyl)-2-azaniumyl-4-oxobutanoate
- DTXCID30311818
- YGPSJZOEDVAXAB-MRVPVSSYSA-N
-
- MDL: MFCD00133224
- インチ: 1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1
- InChIKey: YGPSJZOEDVAXAB-MRVPVSSYSA-N
- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 208.084792g/mol
- ひょうめんでんか: 0
- XLogP3: -2.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 208.084792g/mol
- 単一同位体質量: 208.084792g/mol
- 水素結合トポロジー分子極性表面積: 106Ų
- 重原子数: 15
- 複雑さ: 255
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 9
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 106.41000
- LogP: 1.53500
D-Kynurenine セキュリティ情報
- WGKドイツ:3
D-Kynurenine 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
D-Kynurenine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM281157-1g |
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid |
13441-51-5 | 95% | 1g |
$1262 | 2022-06-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022921-100mg |
D-Kynurenine |
13441-51-5 | 98% | 100mg |
¥1078 | 2024-05-26 | |
| TRC | K661010-1g |
D-Kynurenine |
13441-51-5 | 1g |
$ 1420.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863899-100mg |
D-Kynurenine |
13441-51-5 | 98% | 100mg |
¥1,330.00 | 2022-01-11 | |
| TRC | K661010-50mg |
D-Kynurenine |
13441-51-5 | 50mg |
$167.00 | 2023-05-18 | ||
| TRC | K661010-500mg |
D-Kynurenine |
13441-51-5 | 500mg |
$948.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863899-500mg |
D-Kynurenine |
13441-51-5 | 98% | 500mg |
¥4,488.00 | 2022-01-11 | |
| Apollo Scientific | BIB6087-500mg |
D-Kynurenine free base |
13441-51-5 | 500mg |
£195.00 | 2023-09-01 | ||
| eNovation Chemicals LLC | D523088-1g |
(R)-2-AMino-4-(2-aMinophenyl)-4-oxobutanoic acid |
13441-51-5 | 97% | 1g |
$1162 | 2024-05-24 | |
| MedChemExpress | HY-W014502-25mg |
D-Kynurenine |
13441-51-5 | 99.36% | 25mg |
¥600 | 2024-05-24 |
D-Kynurenine 関連文献
-
D. J. Manners,J. W. Cornforth,G. Ryback,D. W. Ribbons,D. A. Rees,D. G. Smyth Annu. Rep. Prog. Chem. 1965 62 427
-
Peter 't Hart,Laurens H. J. Kleijn,Gerjan de Bruin,Sabine F. Oppedijk,Johan Kemmink,Nathaniel I. Martin Org. Biomol. Chem. 2014 12 913
-
James W. Marshall,Kate M. J. de Mattos-Shipley,Iman A. Y. Ghannam,Asifa Munawar,Jonathan C. Killen,Colin M. Lazarus,Russell J. Cox,Christine L. Willis,Thomas J. Simpson Org. Biomol. Chem. 2021 19 182
-
Ke Li,Tyler J. Buchinger,Weiming Li Nat. Prod. Rep. 2018 35 501
-
Jing Lin,Yuan Xin Gwyneth Tan,Lai Peng Leong,Weibiao Zhou Food Funct. 2018 9 3398
推奨される供給者
Amadis Chemical Company Limited
(CAS:13441-51-5)D-Kynurenine

清らかである:99%/99%
はかる:1g/250mg
価格 ($):591.0/212.0